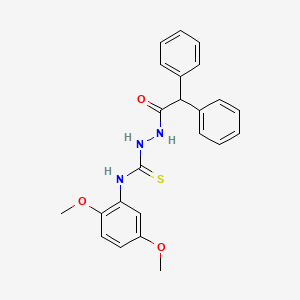![molecular formula C13H17ClN2 B10864612 N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine](/img/structure/B10864612.png)
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroindole and butan-1-amine as the primary starting materials.
Formation of Intermediate: The 3-chloroindole is reacted with formaldehyde to form an intermediate compound, 3-chloro-1H-indol-2-ylmethanol.
Amine Introduction: The intermediate is then reacted with butan-1-amine under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the indole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-one, while substitution reactions can produce various substituted indole derivatives.
科学研究应用
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may exert its effects by binding to these receptors and altering cellular signaling pathways, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
N-[(1H-indol-3-yl)methyl]butan-1-amine: Lacks the chloro group, which may result in different biological activities.
N-[(3-bromo-1H-indol-2-yl)methyl]butan-1-amine: Contains a bromo group instead of a chloro group, potentially altering its reactivity and biological properties.
N-[(3-fluoro-1H-indol-2-yl)methyl]butan-1-amine: The presence of a fluoro group may enhance its stability and biological activity.
Uniqueness
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine is unique due to the presence of the 3-chloroindole moiety, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC 名称 |
N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H17ClN2/c1-2-3-8-15-9-12-13(14)10-6-4-5-7-11(10)16-12/h4-7,15-16H,2-3,8-9H2,1H3 |
InChI 键 |
NEJIGPBJXLGERP-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1=C(C2=CC=CC=C2N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(methylsulfanyl)-3-(propylsulfanyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B10864536.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10864540.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864547.png)
![5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one](/img/structure/B10864558.png)
![6-chloro-4-phenyl-3-({5-[(2-phenylethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)quinolin-2(1H)-one](/img/structure/B10864566.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10864574.png)
![3-(3,5-Di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitrile](/img/structure/B10864579.png)
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10864580.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10864585.png)

![2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10864594.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10864602.png)


